ABT-719 HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

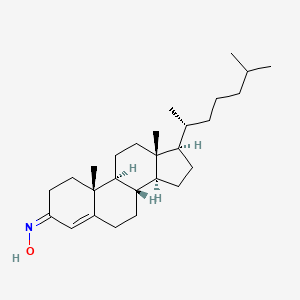

ABT-719 塩酸塩は、2-ピリジノン系抗菌剤です。 シプロフロキサシンおよびバンコマイシン耐性エンテロコッカス・フェカリス株に対して有意な効果を示すことが報告されています 。この化合物は強力な抗菌作用で知られており、さまざまな細菌感染症の治療における可能性について研究されています。

2. 製法

ABT-719 塩酸塩の合成は、2-ピリジノンコア構造の合成から始まるいくつかのステップを伴います。合成経路には通常以下が含まれます。

ピリジノン環の形成: 適切な前駆体を含む環化反応によって達成できます。

官能基化: 抗菌活性を高めるためにフッ素原子や塩素原子などの官能基を導入します。

塩酸塩の形成: 最後のステップでは、遊離塩基を塩酸塩に変換して、溶解性と安定性を向上させます。

工業生産方法には、これらのステップを最適化して高収率と高純度を確保することが含まれ、自動合成および精製技術を使用することがよくあります。

準備方法

The synthesis of ABT-719 Hydrochloride involves several steps, starting with the preparation of the 2-pyridinone core structure. The synthetic route typically includes:

Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

Functionalization: Introduction of functional groups such as fluorine and chlorine atoms to enhance antimicrobial activity.

Hydrochloride salt formation: The final step involves converting the free base into its hydrochloride salt form to improve solubility and stability.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis and purification techniques.

化学反応の分析

ABT-719 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: 還元反応は官能基を修飾し、抗菌活性を変化させる可能性があります。

置換: この化合物のハロゲン原子は、他の基で置換されて、異なる特性を持つ類似体を作成できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学的研究の応用

ABT-719 塩酸塩は、さまざまな分野における応用に関して広く研究されています。

化学: 2-ピリジノン誘導体の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 耐性菌株に対する抗菌作用について調査されています。

医学: 特に耐性菌株が原因の細菌感染症の治療薬として開発されています。

工業: 新しい抗菌剤および製剤の開発に使用されています。

作用機序

ABT-719 塩酸塩の作用機序は、細菌のDNA複製に不可欠な酵素であるDNAジャイレースの阻害を伴います 。この化合物は酵素に結合することで、DNAの超らせんを阻害し、細菌の増殖と増殖を阻害します。このメカニズムはフルオロキノロンと類似していますが、独自の特性を与える独特の構造上の違いがあります。

類似化合物との比較

ABT-719 塩酸塩は、2-ピリジノン系の抗菌剤に属します。類似の化合物には以下が含まれます。

シプロフロキサシン: 作用機序は類似していますが、構造的特徴が異なるフルオロキノロン。

バンコマイシン: 耐性菌感染症の治療に使用される抗生物質ですが、作用機序は異なります。

その他の2-ピリジノン: 官能基と置換が異なるABT-719のような化合物。

特性

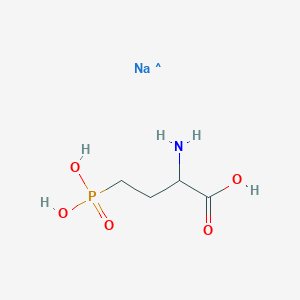

分子式 |

C18H21ClFN3O3 |

|---|---|

分子量 |

381.8 g/mol |

IUPAC名 |

8-[(3R)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C18H20FN3O3.ClH/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H/t11-;/m1./s1 |

InChIキー |

OMXXLAGAHWXLSP-RFVHGSKJSA-N |

異性体SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@H](C4)N.Cl |

正規SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)

![N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride](/img/structure/B10752281.png)

![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)